N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride
Overview
Description
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a morpholine ring via a propyl chain, and it is commonly used in research for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride typically involves the reaction of nicotinic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reducing agents used.
Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving nicotinamide pathways.
Medicine: Research explores its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory properties.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence cellular processes by modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can lead to effects on DNA repair, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the morpholine ring and propyl chain.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), with different biological roles.
Nicotinamide mononucleotide: Another NAD+ precursor with distinct metabolic functions.
Uniqueness: N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with simpler nicotinamide derivatives.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c17-13(12-3-1-4-14-11-12)15-5-2-6-16-7-9-18-10-8-16;/h1,3-4,11H,2,5-10H2,(H,15,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLHYAJYAXLNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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